4-chloro-2-methyl-5-(((1-methyl-1H-pyrazol-3-yl)methyl)amino)pyridazin-3(2H)-one
Description
Chemical Structure and Key Features 4-Chloro-2-methyl-5-(((1-methyl-1H-pyrazol-3-yl)methyl)amino)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a chloro substituent at position 4, a methyl group at position 2, and a substituted amino group at position 3. The amino group is further functionalized with a (1-methyl-1H-pyrazol-3-yl)methyl moiety, introducing a heterocyclic component.
For example, 4-chloro-5-substituted pyridazinones often serve as intermediates for further functionalization at position 5, as seen in the preparation of antifungal agents (e.g., thiadiazole-containing derivatives) . The pyrazolemethylamino substituent in the target compound may enhance metabolic stability compared to simpler alkyl or aryl groups, a feature critical for drug development .
Properties
CAS No. |
1776030-18-2 |
|---|---|
Molecular Formula |
C10H12ClN5O |
Molecular Weight |
253.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Chlorination and Methylation of the Pyridazinone Core
The initial step involves introducing chlorine and methyl groups to the pyridazinone scaffold. A representative protocol utilizes phosphorus oxychloride (POCl₃) as a chlorinating agent, reacting with 2-methylpyridazin-3(2H)-one at 80–100°C for 6–8 hours to yield 4-chloro-2-methylpyridazin-3(2H)-one. The methyl group at the 2-position is introduced earlier via alkylation of pyridazinone with methyl iodide in the presence of sodium hydride (NaH) in dimethylformamide (DMF).
Table 1: Chlorination and Methylation Conditions
| Reaction Step | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Chlorination | POCl₃ | Toluene | 80–100 | 85–90 |
| Methylation | CH₃I, NaH | DMF | 0–5 | 75–80 |
Amination with Pyrazole Derivatives
The critical amination step at the 5-position employs (1-methyl-1H-pyrazol-3-yl)methanamine as the nucleophile. This reaction is facilitated by Buchwald-Hartwig coupling conditions, using palladium catalysts such as XPhos-Pd-G2 and cesium carbonate (Cs₂CO₃) in a tetrahydrofuran (THF)/water solvent system. The reaction proceeds at 65°C for 4–6 hours, achieving moderate yields (40–50%) due to steric hindrance from the pyrazole moiety.
Equation 1: Amination Reaction
Optimization Strategies
Catalytic System Tuning
The choice of palladium precursor significantly impacts yield. Comparative studies show that XPhos-Pd-G2 outperforms PdCl₂(dppf) in coupling efficiency, as evidenced by a 44% yield with XPhos-Pd-G2 versus 3% with PdCl₂(dppf) under identical conditions. The addition of ligands such as 2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl enhances stability and electron donation, improving turnover numbers.
Solvent and Temperature Effects
Polar aprotic solvents like DMF and THF favor nucleophilic substitution by stabilizing intermediates. However, aqueous mixtures (THF/H₂O) are preferred for amination to mitigate side reactions. Elevated temperatures (65–70°C) accelerate kinetics but risk decomposition, necessitating precise thermal control.
Purification and Characterization
Crude products are purified via silica gel chromatography using ethyl acetate/petroleum ether gradients (0–10% ethyl acetate). Analytical characterization employs LCMS for mass verification () and for structural confirmation. Key NMR signals include a singlet for the N-methyl group at δ 2.74 ppm and aromatic protons between δ 6.32–8.25 ppm.
Comparative Analysis of Synthetic Routes
Table 2: Yield Comparison Across Methods
| Method | Catalytic System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| A | XPhos-Pd-G2, Cs₂CO₃ | THF/H₂O | 65 | 44 |
| B | PdCl₂(dppf), K₂CO₃ | Dioxane/H₂O | 90 | 3 |
| C | NaOH, MeOH | MeOH | 70 | 86* |
*Yield for intermediate purification step.
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The chloro group can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and may be carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-2-methyl-5-(((1-methyl-1H-pyrazol-3-yl)methyl)amino)pyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-chloro-2-methyl-5-(((1-methyl-1H-pyrazol-3-yl)methyl)amino)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to disruption of metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and triggering downstream signaling cascades.
DNA Intercalation: The compound may intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity Chlorine at Position 4/5: Present in most analogs, chlorine likely enhances electronic properties, facilitating interactions with biological targets (e.g., enzyme active sites) . This may improve target selectivity or pharmacokinetics.
Heterocyclic Modifications Pyrazole vs. Bromine vs. Chlorine: Brominated analogs () exhibit larger atomic radii and polarizability, which could enhance binding to hydrophobic pockets in proteins.
Biological Activity Trends Antifungal Activity: Thiadiazole- and sulfonyl-containing derivatives () show explicit antifungal effects, suggesting the target compound’s pyrazole group may need further functionalization (e.g., sulfonation) for similar potency.
Table 2: Physicochemical Properties
| Property | Target Compound | 4-Amino-5-Cl-2-Ph | 5-Cl-6-Ph-thiadiazole |
|---|---|---|---|
| Molecular Weight | ~280 g/mol | ~225 g/mol | ~380 g/mol |
| LogP (Predicted) | ~2.1 | ~1.8 | ~3.5 |
| Hydrogen Bond Acceptors | 5 | 4 | 7 |
| Rotatable Bonds | 4 | 2 | 6 |
Biological Activity
4-chloro-2-methyl-5-(((1-methyl-1H-pyrazol-3-yl)methyl)amino)pyridazin-3(2H)-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C10H12ClN5O
- Molecular Weight : 253.69 g/mol
- InChI Key : DSCCAKDQWRIOCR-UHFFFAOYSA-N
Biological Activity Overview
Research indicates that compounds containing pyrazole and pyridazine moieties exhibit significant biological activities, including anticancer properties. The specific compound under review has shown promise in various studies related to cancer cell inhibition and anti-inflammatory effects.
Anticancer Activity
Studies have demonstrated that derivatives of pyrazole, including those similar to the compound , possess notable cytotoxic effects against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 0.01 |
| Compound B | NCI-H460 | 0.03 |
| Compound C | SF-268 | 31.5 |
These findings suggest that the compound may also exhibit similar or enhanced potency against specific cancer types.
The anticancer activity is primarily attributed to the inhibition of key cellular pathways involved in cancer proliferation. Pyrazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For instance, some studies report IC50 values as low as 0.95 nM for CDK2 inhibition, highlighting the potential of these compounds as targeted cancer therapies.
Case Studies
- Study on MCF7 Cell Line : A recent investigation assessed the effects of various pyrazole derivatives on the MCF7 breast cancer cell line. The study found that certain derivatives led to significant apoptosis, indicating their potential as effective chemotherapeutic agents.
- In Vivo Studies : In vivo studies have also been conducted to evaluate the efficacy of pyrazole-containing compounds in tumor-bearing mice models, showing promising results in reducing tumor size and improving survival rates.
Q & A
What synthetic methodologies are effective for preparing 4-chloro-2-methyl-5-(((1-methyl-1H-pyrazol-3-yl)methyl)amino)pyridazin-3(2H)-one, and how do reaction conditions influence yield?
Level: Basic
Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, substituting a chlorine atom in a dichloropyridazinone precursor with a (1-methylpyrazol-3-yl)methylamine group under basic conditions (e.g., using K₂CO₃ in DMF at 353 K) is a common approach . Optimizing reaction time (8–12 hours) and stoichiometry (2:1 amine:substrate) improves yields by minimizing side reactions. Solvent choice (polar aprotic solvents like DMF) enhances nucleophilicity of the amine .
How can contradictions in reported synthetic pathways for similar pyridazinone derivatives be resolved?
Level: Advanced
Answer:
Contradictions often arise from divergent intermediates or solvent effects. For instance, and highlight variations in hydrazone vs. Vilsmeier–Haack pathways. To resolve discrepancies:
- Perform in situ monitoring (e.g., HPLC or TLC) to track intermediate formation.
- Compare activation energies via computational methods (DFT) to identify favorable pathways .
- Validate reproducibility under standardized conditions (e.g., inert atmosphere, controlled moisture).
What spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
Level: Basic
Answer:
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., pyrazole NH at δ 8–10 ppm, pyridazinone carbonyl at ~165 ppm).
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., N–H···O interactions in the pyridazinone ring) .
- HRMS : Validates molecular formula (C₁₁H₁₃ClN₆O requires m/z 305.0884).
How does the hydrogen-bonding network influence this compound’s physicochemical properties?
Level: Advanced
Answer:
The pyridazinone carbonyl and amino groups form intermolecular hydrogen bonds, stabilizing the crystal lattice and increasing melting point (>200°C). and show that N–H···O interactions enhance solubility in polar solvents (e.g., DMSO) but reduce bioavailability. Computational studies (Hirshfeld surface analysis) quantify interaction contributions .
What strategies are recommended for evaluating this compound’s biological activity amid limited published data?
Level: Basic
Answer:
- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays.
- SAR analysis : Compare with structurally related pyrazolones ( ) to infer bioactivity.
- ADMET profiling : Use Caco-2 cells for permeability and microsomal stability tests.
How can computational modeling predict the compound’s reactivity and binding affinity?
Level: Advanced
Answer:
- Docking studies : Simulate binding to therapeutic targets (e.g., COX-2) using AutoDock Vina.
- DFT calculations : Predict electrophilic sites (e.g., pyridazinone C5 for nucleophilic attack) .
- MD simulations : Assess stability of ligand–protein complexes over 100-ns trajectories.
What are the key challenges in optimizing stability during storage and formulation?
Level: Advanced
Answer:
- Degradation pathways : Hydrolysis of the pyridazinone ring under acidic/alkaline conditions. Stabilize with lyophilization or pH-buffered formulations.
- Light sensitivity : Protect from UV exposure using amber glass vials .
- Thermal stability : DSC/TGA analysis identifies decomposition thresholds (>150°C) .
How can structure-activity relationship (SAR) studies guide functional group modifications?
Level: Advanced
Answer:
- Pyrazole substitution : Introduce electron-withdrawing groups (e.g., Cl at C4) to enhance electrophilicity .
- Amino linker : Replace methyl with cyclopropyl to improve metabolic stability .
- Validate modifications via in silico ADMET and enzymatic inhibition assays.
What analytical methods ensure purity and quantify impurities in this compound?
Level: Basic
Answer:
- HPLC : Use a C18 column (ACN/water gradient) with UV detection at 254 nm.
- LC-MS : Identify impurities (e.g., dechlorinated byproducts) via exact mass .
- Elemental analysis : Confirm <0.5% deviation from theoretical C/H/N ratios.
How can solubility challenges be addressed in biological assays?
Level: Advanced
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
